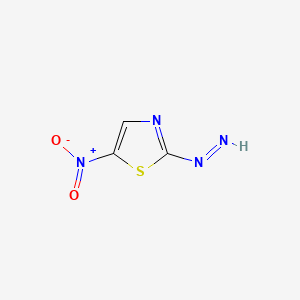

2-Diazenyl-5-nitrothiazole

Description

Structure

3D Structure

Properties

CAS No. |

182493-96-5 |

|---|---|

Molecular Formula |

C3H2N4O2S |

Molecular Weight |

158.135 |

IUPAC Name |

(5-nitro-1,3-thiazol-2-yl)diazene |

InChI |

InChI=1S/C3H2N4O2S/c4-6-3-5-1-2(10-3)7(8)9/h1,4H |

InChI Key |

IBZCZYKRXODAFF-UHFFFAOYSA-N |

SMILES |

C1=C(SC(=N1)N=N)[N+](=O)[O-] |

Synonyms |

Thiazole, 2-diazenyl-5-nitro- |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of Key Precursors: Focus on 2-Amino-5-nitrothiazole (B118965)

The synthesis of 2-amino-5-nitrothiazole can be approached through several routes, with nitration reactions being a historically significant method.

The direct nitration of 2-aminothiazole (B372263) is a common method for producing 2-amino-5-nitrothiazole. chemicalbook.in This process typically involves treating 2-aminothiazole with a mixture of nitric acid and sulfuric acid. chemicalbook.com The reaction proceeds through a 2-nitramino-thiazole intermediate, which then undergoes rearrangement upon heating to form the desired 2-amino-5-nitrothiazole. google.comdoi.org

A widely used procedure involves adding 2-aminothiazole nitrate (B79036) to concentrated sulfuric acid at low temperatures, generally between 0 and 10 °C. chemicalbook.in An alternative approach is the nitration of 2-acetylaminothiazole, followed by careful hydrolysis to yield the final product. chemicalbook.incdnsciencepub.com Both the nitration and the subsequent rearrangement steps are potentially hazardous due to the risk of runaway exothermic reactions, which necessitates stringent control of reaction conditions. chemicalbook.ingoogle.com Studies have investigated the mononitration of 2-aminothiazole and its alkyl derivatives at temperatures ranging from 0° to -10°C to form 2-nitramino-thiazoles. doi.orgcdnsciencepub.com

To circumvent the hazardous nature of direct nitration and rearrangement procedures, alternative synthetic pathways have been developed. google.com One notable process avoids the use of 2-aminothiazole as a starting material altogether. google.com This method involves a three-step sequence:

Halogenation: An N,N-dialkyl-2-nitroetheneamine is halogenated (chlorinated or brominated). google.com

Reaction with Thiourea (B124793): The resulting halogenated compound is then reacted with thiourea. google.comchemicalbook.com

Hydrolysis: The product from the second step is treated with water or an aqueous base to yield 2-amino-5-nitrothiazole. google.com

For instance, N,N-dimethyl-2-nitroetheneamine can be brominated in acetic acid, followed by the addition of thiourea. prepchem.com The resulting intermediate is then treated with ammonium (B1175870) hydroxide (B78521) while maintaining the pH between 4 and 5 to produce 2-amino-5-nitrothiazole. prepchem.com Yields for these types of procedures have been reported in the range of 62%. chemicalbook.comprepchem.com

| Synthesis Route | Starting Materials | Key Reagents | Conditions | Notes | Reference |

| Nitration/Rearrangement | 2-Aminothiazole | Nitric acid, Sulfuric acid | 0-15°C | Potentially hazardous exothermic reaction. | chemicalbook.inchemicalbook.comgoogle.com |

| Nitration of Acyl Derivative | 2-Acetylaminothiazole | Nitric acid, Sulfuric acid | 10°C | Involves subsequent hydrolysis. | chemicalbook.incdnsciencepub.com |

| Alternative Route | N,N-dialkyl-2-nitroetheneamine, Thiourea | Bromine, Acetic acid, Ammonium hydroxide | < 32°C, pH 4-5 | Avoids hazardous nitration of aminothiazole. | google.comchemicalbook.comprepchem.com |

Diazotization of 2-Amino-5-nitrothiazole

The conversion of the primary amino group of 2-amino-5-nitrothiazole into a diazonium salt is a critical step for subsequent coupling reactions. rsc.orgorientjchem.org This transformation, known as diazotization, is typically achieved by reacting the amine with a diazotizing agent, such as sodium nitrite (B80452) or nitrosylsulfuric acid, in a strong acidic medium. google.comrsc.org

The stability of the resulting diazonium salt is highly dependent on the reaction conditions, particularly temperature and the choice of acidic medium.

Temperature: The diazotization of 2-amino-5-nitrothiazole is consistently performed at low temperatures, typically in the range of -10°C to 5°C. rsc.orgorientjchem.orggoogle.com This is crucial to prevent the decomposition of the highly reactive and unstable diazonium salt, which would otherwise decompose to release nitrogen gas. quora.com Reaction mixtures are often cooled in an ice bath to maintain this low temperature range. rsc.orgrsc.org

Acidic Medium: A strong acid is required to generate nitrous acid in situ from sodium nitrite and to stabilize the resulting diazonium salt. Concentrated sulfuric acid is frequently used for this purpose. rsc.orggoogle.comrsc.org In some procedures, 2-amino-5-nitrothiazole is first dissolved in concentrated sulfuric acid, which may be diluted with ice, before the dropwise addition of a sodium nitrite solution, also prepared in concentrated sulfuric acid (forming nitrosylsulfuric acid). orientjchem.orggoogle.com Mixtures of acids, such as acetic acid and propionic acid, have also been employed as the reaction medium. koreascience.kr The temperature is carefully controlled during the addition of the amine to the acidic medium to manage the exothermic nature of the dissolution. google.com

| Parameter | Condition | Reason | References |

| Temperature | -10°C to 5°C | To ensure the stability of the diazonium salt and prevent decomposition. | rsc.orgorientjchem.orggoogle.comrsc.org |

| Acidic Medium | Concentrated Sulfuric Acid, Nitrosylsulfuric Acid | To generate the diazotizing agent (nitrous acid) and stabilize the diazonium salt. | rsc.orggoogle.comrsc.orggoogle.com |

| Diazotizing Agent | Sodium Nitrite | Reacts with the strong acid to form the necessary nitrous acid in situ. | rsc.orgorientjchem.orggoogle.com |

Diazo-Coupling Reactions for 2-Diazenyl-5-nitrothiazole Derivative Synthesis

The final step in the synthesis is the diazo-coupling reaction, where the previously formed diazonium salt acts as an electrophile and attacks an electron-rich coupling component. rsc.orgkoreascience.kr This reaction forms the azo bridge (-N=N-) that characterizes the this compound structure.

Aromatic phenols and anilines are common coupling partners due to the activating nature of their hydroxyl and amino substituents, which makes the aromatic ring sufficiently electron-rich to react with the diazonium salt. orientjchem.orggoogle.com

The choice of coupling partner determines the final structure and properties of the resulting azo dye. Examples of coupling components include:

Anilines: N,N-dimethylaniline, N-ethylaniline, and various N-alkylanilines are frequently used. google.comkoreascience.kr The coupling reaction with anilines is typically carried out in a weakly acidic medium, with a pH maintained between 4 and 5, often by using a buffer like sodium acetate (B1210297). koreascience.kr

Phenols: Salicylaldehyde (B1680747) and 3-aminophenol (B1664112) are examples of phenolic couplers. orientjchem.orgresearchgate.net For phenols, the coupling reaction is often more efficient under neutral to slightly basic conditions. orientjchem.orgquora.com The basic medium deprotonates the phenolic hydroxyl group, forming a more strongly activating phenoxide ion. quora.com

The diazonium salt solution is added dropwise to a cooled solution of the coupling component with vigorous stirring to ensure efficient mixing and to control the reaction temperature. rsc.orgkoreascience.kr The resulting azo dye often precipitates from the reaction mixture and can be collected by filtration. google.com

| Coupling Component | Reaction Medium | Example Product Class | References |

| N,N-Dimethylaniline | Weakly Acidic (pH 4-5) | Blue Azo Dyes | google.com |

| N-Alkylanilines | Weakly Acidic (pH 4-5) | Disperse Dyes | koreascience.kr |

| 3-Aminophenol | Basic (Sodium Hydroxide) then Acidic | Disazo Dye Intermediate | orientjchem.org |

| Salicylaldehyde | Acidic (HCl) | Azo Derivative with Benzaldehyde Moiety | researchgate.netimpactfactor.org |

Coupling with Diverse Heterocyclic Compounds (e.g., Pyrazoles, Thiazines, Pyridines)

The diazotized 2-amino-5-nitrothiazole is a versatile intermediate that readily couples with a range of heterocyclic systems, enabling the synthesis of complex azo dyes. The choice of the coupling partner is crucial as it significantly influences the final properties of the molecule.

Pyrazoles: Coupling reactions with pyrazole (B372694) derivatives have been reported to yield azo dyes with potential applications in various fields. For instance, the reaction of diazotized 2-amino-5-nitrothiazole with pyrazolone (B3327878) derivatives can produce dyes with good fastness properties. google.com.pg The general reaction involves the attack of the diazonium salt on the electron-rich pyrazole ring. rsc.org

Thiazines: Thiazine (B8601807) derivatives can also serve as coupling components. The reaction of a chalcone (B49325) derivative, synthesized from 2-amino-5-nitrothiazole, with thiourea can lead to the formation of a thiazine derivative. researchgate.net

Pyridines: Pyridine (B92270) and its derivatives are common coupling partners in the synthesis of azo dyes. nih.gov The coupling of diazotized 2-amino-4-(pyridin-3-yl)thiazole with various aromatic amines affords 5-(substituted-diazenyl)-4-(pyridin-3-yl)thiazol-2-amine derivatives. journalijar.com Similarly, the reaction of 2-(N-chloroacetyl)-5-arylazo-thiazole derivatives with mercaptonicotinonitrile can lead to the formation of thieno[2,3-b]pyridine (B153569) derivatives. sapub.org

A variety of heterocyclic compounds have been successfully coupled with diazotized 2-amino-5-nitrothiazole, as illustrated in the following table:

| Coupling Component | Resulting Heterocyclic System | Reference |

| Pyrazole derivatives | Pyrazole-containing azo dyes | google.com.pgrsc.org |

| Thiazine precursors | Thiazine derivatives | researchgate.net |

| Pyridine derivatives | Pyridine-containing azo dyes | nih.govjournalijar.com |

| N-phenyl naphthylamine | Naphthylamine-containing azo dyes | researchgate.net |

| 2-chloroaniline | Chloroaniline-containing azo dyes | researchgate.net |

| 1,3-dihydroxybenzene | Dihydroxybenzene-containing azo dyes | researchgate.net |

Mechanisms of Diazo-Coupling

The diazo-coupling reaction is a classic example of an electrophilic aromatic substitution. slideshare.net The general mechanism involves the following key steps:

Formation of the Electrophile: The process begins with the diazotization of a primary aromatic amine, such as 2-amino-5-nitrothiazole, using nitrous acid (HNO₂) in the presence of a strong mineral acid. byjus.commasterorganicchemistry.com This reaction generates a highly reactive diazonium ion, which acts as the electrophile. byjus.com

Electrophilic Attack: The diazonium ion then attacks the electron-rich coupling component (e.g., a phenol (B47542), amine, or another heterocyclic ring). slideshare.net The rate of this attack is influenced by the pH of the reaction medium. For phenols, the reaction is faster in slightly alkaline conditions (pH < 10) where the more nucleophilic phenoxide ion is present. scribd.com For amines, the optimal pH is typically between 5 and 7. scribd.com

Formation of the Sigma Complex (Wheland Intermediate): The electrophilic attack leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. ic.ac.uk

Deprotonation: A base in the reaction mixture removes a proton from the sigma complex, restoring the aromaticity of the coupling partner and forming the final azo compound. ic.ac.uk The removal of this proton can sometimes be the rate-limiting step, especially in cases of steric hindrance. ic.ac.uk

Yield Optimization and Purification Techniques

Optimizing the yield and ensuring the purity of the synthesized this compound derivatives are critical for their subsequent applications.

Yield Optimization:

Several factors can be manipulated to maximize the yield of the coupling reaction:

Temperature Control: Diazotization and coupling reactions are typically carried out at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt. rsc.orgnih.gov

pH Control: As mentioned earlier, the pH of the reaction medium is crucial. Maintaining the optimal pH for the specific coupling partner is essential for maximizing the reaction rate and yield. scribd.com

Stoichiometry: Precise control of the molar ratios of the reactants (amine, sodium nitrite, and coupling component) is necessary to ensure complete reaction and minimize side products.

Catalysts: In some cases, catalysts can be employed to improve reaction efficiency. rsc.orgresearchgate.net

Purification Techniques:

After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, by-products, and other impurities. Common purification methods include:

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. researchgate.net Ethanol (B145695) is a commonly used solvent for recrystallizing thiazole (B1198619) derivatives. researchgate.net

Chromatography: Column chromatography is another powerful purification method that separates compounds based on their differential adsorption onto a stationary phase. This technique is particularly useful for separating complex mixtures or when recrystallization is not effective.

Washing: The precipitated product is often washed with water to remove any residual acid and other water-soluble impurities. researchgate.net

The following table summarizes key parameters and techniques for yield optimization and purification:

| Parameter/Technique | Purpose | Common Practice/Example | Reference |

| Yield Optimization | |||

| Temperature | Prevent diazonium salt decomposition | 0–5 °C | rsc.orgnih.gov |

| pH | Enhance nucleophilicity of coupling partner | pH < 10 for phenols, pH 5-7 for amines | scribd.com |

| Catalysts | Improve reaction efficiency | Use of solid acid catalysts | rsc.orgresearchgate.net |

| Purification | |||

| Recrystallization | Remove impurities from solid product | Using ethanol as a solvent | researchgate.net |

| Washing | Remove acid and water-soluble impurities | Washing the precipitate with water | researchgate.net |

Alternative Synthetic Routes to this compound Scaffold

While the classical diazotization-coupling sequence is the most prevalent method, alternative synthetic strategies for constructing the this compound scaffold have been explored. One such approach involves modifying the thiazole ring after its formation. For instance, a synthetic route starting from 2-bromothiazole (B21250) has been reported. google.com This method involves the nitration of 2-bromothiazole to yield 2-bromo-5-nitrothiazole, followed by a series of reactions including deuteration, amination, and oxidation to introduce the diazenyl group. google.com

Another strategy could involve the cyclization of pre-functionalized precursors. For example, the reaction of hydrazonoyl bromides with thiosemicarbazone derivatives can lead to the formation of 5-arylazo-2-(arylidenehydrazino)-2-thiazolin-4-one dyes. sapub.org

Green Chemistry Principles in the Synthesis of this compound Derivatives

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. The principles of green chemistry are being increasingly applied to the synthesis of thiazole derivatives and azo dyes to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. bepls.com

Key green chemistry approaches relevant to the synthesis of this compound derivatives include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or PEG-400. bepls.com Some syntheses have also been achieved under solvent-free conditions. rsc.orgresearchgate.net

Development of Recyclable Catalysts: The use of solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles, offers advantages like easy separation and reusability, reducing waste and cost. rsc.orgresearchgate.net Nano silica (B1680970) supported boron trifluoride has also been used as a stable and reusable catalyst for diazotization. researchgate.net

Energy-Efficient Methods: Microwave-assisted synthesis and ultrasonic irradiation are being explored to reduce reaction times and energy consumption. bepls.commdpi.com

One-Pot Syntheses: Designing multi-component reactions where several steps are combined in a single pot reduces the need for intermediate purification and minimizes solvent usage. bepls.com

The application of these green principles not only makes the synthesis more sustainable but can also lead to improved yields and simplified procedures. rsc.org

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman)

No specific experimental or calculated Fourier-Transform Infrared (FT-IR) or Raman spectra for 2-Diazenyl-5-nitrothiazole are available in the public domain. Such spectra would be invaluable for identifying the key vibrational modes of the molecule.

Without spectral data, the precise wavenumbers for the characteristic stretching and bending vibrations of the azo (-N=N-) and nitro (-NO₂) groups within this specific molecular framework cannot be assigned. In related azo compounds, the -N=N- stretching vibration typically appears in the range of 1400-1500 cm⁻¹, while the nitro group exhibits symmetric and asymmetric stretching vibrations around 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively. However, the electronic effects of the thiazole (B1198619) ring would significantly influence these positions.

A detailed correlation between the vibrational modes and the molecule's three-dimensional structure, including the conformation of the diazenyl group relative to the thiazole ring, cannot be established without the foundational spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H-NMR, ¹³C-NMR, and 2D-NMR data for this compound are not reported in the reviewed literature. While data exists for derivatives, such as those synthesized from the diazonium salt of 2-amino-5-nitrothiazole (B118965), these are not directly applicable to the parent diazenyl compound.

The expected ¹H-NMR spectrum would likely show a signal for the proton on the thiazole ring and a signal for the proton of the diazenyl group (-N=NH). The chemical shifts of these protons would be crucial for confirming the molecular structure, but have not been experimentally determined or computationally predicted in available sources.

The ¹³C-NMR spectrum would provide signals for the carbon atoms of the thiazole ring. The chemical shifts would be influenced by the electron-withdrawing nitro group and the diazenyl substituent. Without this data, a definitive analysis of the carbon skeleton is not possible.

Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of atoms within the this compound molecule. However, no such studies have been published.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly the nature of its chromophores.

The electronic spectrum of azo dyes, such as those derived from 2-amino-5-nitrothiazole, typically displays characteristic absorption bands in the visible and ultraviolet regions. These absorptions are primarily attributed to π→π* and n→π* electronic transitions within the molecule's chromophoric system. nih.gov The chromophore in this compound and its derivatives consists of the azo group (-N=N-) conjugated with the nitrothiazole ring.

For instance, a novel heterocyclic monoazo dye ligand, 5-[2-(5-nitro thiazolyl)azo]-2-amino-4-methyl pyridine (B92270) (NTAPy), which shares the core this compound structure, exhibits distinct absorption bands. orientjchem.orgresearchgate.net The spectrum of a related ligand, 2-[2'-(5-Nitrothiazolyl) azo]-4-methoxyphenol (NTAMP), showed a band at 437 nm corresponding to the n→π* transition of the azo group, and bands at 330 nm and 280 nm attributed to π→π* transitions of the phenyl ring. researchgate.net The presence of multiple bonds and non-bonding electron pairs in these molecules allows for these specific electronic transitions. units.it The conjugation within the molecule, particularly in polyene systems, tends to shift the absorption bands to longer wavelengths. units.it

The solvatochromic behavior, which is the change in the color of a substance when the solvent is changed, is also a key property studied by UV-Vis spectroscopy. researchgate.net This phenomenon provides insights into the interaction between the dye molecule and the solvent.

Table 1: Electronic Absorption Data for Related Azo Dyes

| Compound | Solvent | λmax (nm) | Transition | Reference |

|---|---|---|---|---|

| NTAPy Derivative | Various | Longer wavelengths | Not specified | researchgate.net |

| NTAMP | Not specified | 437 | n→π* (-N=N-) | researchgate.net |

| NTAMP | Not specified | 330 | π→π* (phenyl ring) | researchgate.net |

| NTAMP | Not specified | 280 | π→π* (phenyl ring) | researchgate.net |

| Coumarin-based azo dyes | DMSO | 461–436 | π→π* or n→π* | nih.gov |

| Coumarin-based azo dyes | DMF | 389–382 | π→π* or n→π* | nih.gov |

| Coumarin-based azo dyes | THF | 389–362 | π→π* or n→π* | nih.gov |

| Coumarin-based azo dyes | DCM | 365–369 | π→π* or n→π* | nih.gov |

NTAPy: 5-[2-(5-nitro thiazolyl)azo]-2-amino-4-methyl pyridine NTAMP: 2-[2'-(5-Nitrothiazolyl) azo]-4-methoxyphenol

The position of the maximum absorption wavelength (λmax) is highly sensitive to the nature of substituents attached to the chromophoric system. Both electron-donating and electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax. nih.gov

In a study of triphenylamine (B166846) radical cations, it was observed that stronger electron-donating substituents led to a larger bathochromic shift in the near-infrared absorption peak. mdpi.com Conversely, strong electron-withdrawing groups resulted in a hypsochromic shift. mdpi.com This is because substituents can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For 4-hydroxycoumarin (B602359) derivatives, electron-donating groups caused a bathochromic shift in all solvents compared to the unsubstituted compound. srce.hr The nitro group, an electron-withdrawing substituent, led to a hypsochromic shift in ethyl acetate (B1210297) but a bathochromic shift in dimethyl sulfoxide. srce.hr

For azo dyes derived from 2-amino-5-nitrothiazole, the introduction of different coupling components significantly influences their spectral properties. nih.gov The electronic properties of these substituents directly impact the electronic distribution within the conjugated system, thereby altering the energy of the electronic transitions and the observed λmax.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental formula of a compound. ulethbridge.caspectralworks.com It measures the mass-to-charge ratio (m/z) with high accuracy, often to four decimal places, which allows for the unambiguous determination of a molecule's chemical formula. ulethbridge.ca

In the analysis of 2-substituted 5-nitro-2-furyl thiazoles, a class of compounds structurally related to this compound, electron impact mass spectrometry was used to study their fragmentation patterns. nih.gov The molecular ions of these compounds were found to undergo specific cleavage pathways. nih.gov The fragmentation patterns serve as a molecular fingerprint, providing valuable structural information. ulethbridge.ca For instance, the fragmentation of related azo dye ligands has been studied to confirm their proposed structures. orientjchem.orgiaea.org

Modern HRMS techniques, such as those coupled with liquid chromatography (LC-MS), can analyze complex mixtures and provide accurate mass data on a chromatographic timescale. spectralworks.comlcms.cz This is particularly useful for identifying metabolites or reaction products in complex matrices. nih.gov

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of elements (such as carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed chemical formula.

For various azo dyes derived from thiazole and other heterocyclic systems, elemental analysis has been a standard characterization technique to confirm their structure and purity. orientjchem.orgasianpubs.orgresearchgate.net For example, in the characterization of a novel heterocyclic monoazo dye ligand (NTAPy) and its metal complexes, C.H.N analysis was performed to verify their composition. orientjchem.org Similarly, the synthesis of other azo disperse dyes and their intermediates often includes elemental analysis as a key step in their structural confirmation. asianpubs.orgresearchgate.net

Table 2: Elemental Composition Data for a Related Thiazole Azo Dye Ligand

| Element | Theoretical % | Experimental % | Reference |

|---|---|---|---|

| C | 40.75 | 40.58 | orientjchem.org |

| H | 3.01 | 2.95 | orientjchem.org |

| N | 31.68 | 31.42 | orientjchem.org |

| S | 12.07 | 11.89 | orientjchem.org |

Data for 5-[2-(5-nitro thiazolyl)azo]-2-amino-4-methyl pyridine (NTAPy)

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound was not found in the search results, the technique has been applied to related azo dyes and heterocyclic compounds. For example, the crystal structure of a zinc(II) complex with 2-benzimidazolethiole was determined to understand its coordination geometry. ekb.eg X-ray diffraction has also been used to study the crystalline nature of ligands derived from 2-amino-5-nitrothiazole. iaea.orgresearchgate.net The ability of X-ray crystallography to provide precise structural information is crucial for understanding intermolecular interactions and packing in the solid state, which can influence the material's physical properties. mdpi.com The technique is considered the gold standard for structural elucidation in chemistry and materials science. anton-paar.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. google.com For molecules like 2-Diazenyl-5-nitrothiazole, DFT calculations, often using hybrid functionals like B3LYP with a substantial basis set such as 6-311++G(d,p), are employed to determine various molecular properties. nih.govekb.eg

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. google.comarxiv.org For this compound, this process would calculate the optimal bond lengths, bond angles, and dihedral angles. researchgate.net The planarity of the thiazole (B1198619) ring and the orientation of the nitro and diazenyl groups are key parameters determined during optimization. researchgate.net

Conformational analysis studies the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. lumenlearning.comscribd.com The primary focus for this compound would be the rotation around the C-N and N-N single bonds of the diazenyl group. dergipark.org.tr By calculating the energy of different conformers, researchers can identify the most stable conformations and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules. ethz.chchemrxiv.org

The electronic properties of a molecule are defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kocaeli.edu.tr The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and greater polarizability. irjweb.comimist.ma For azo dyes and nitro-containing heterocyclic compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient fragments. researchgate.netkocaeli.edu.tr In this compound, the nitro group would significantly influence the energy and localization of the LUMO.

Table 1: Illustrative Frontier Orbital Energies for a Related Thiazole Derivative This table presents representative data for analogous compounds to illustrate the typical values obtained from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

Data sourced for illustrative purposes from studies on related heterocyclic compounds. imist.ma

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. kocaeli.edu.tr These parameters provide a more detailed picture of the molecule's stability and reaction tendencies.

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how readily a molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment.

These parameters are calculated using the energies of the frontier orbitals. ekb.eg

Table 2: Calculated Quantum Chemical Parameters (Illustrative Examples) This table provides example values for related compounds to demonstrate the application of these calculations.

| Parameter | Definition | Illustrative Value (eV) |

|---|---|---|

| Electronegativity (χ) | χ = - (ELUMO + EHOMO) / 2 | 4.231 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | 2.415 |

| Chemical Softness (S) | S = 1 / η | 0.414 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 3.714 |

Values are derived from illustrative frontier orbital energies and are representative of related chemical structures. kocaeli.edu.trirjweb.com

DFT calculations are a powerful tool for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.

DFT-FT-IR: Theoretical vibrational frequencies (FT-IR and Raman) can be calculated to help assign experimental spectral bands to specific molecular motions, such as the stretching of the N=N diazo bond or the N-O bonds in the nitro group. nih.gov

DFT-NMR: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netmpn.gov.rs These theoretical spectra can be compared with experimental data to confirm the molecular structure. ripublication.com

DFT-UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, typically π→π* and n→π* transitions within the molecule. researchgate.netgaussian.com

Table 3: Overview of Predicted Spectroscopic Data

| Spectroscopic Method | Predicted Parameters |

|---|---|

| FT-IR | Vibrational Frequencies (cm⁻¹), IR Intensities, Vibrational Mode Assignments |

| NMR | Chemical Shifts (δ, ppm) for ¹H and ¹³C nuclei |

| UV-Vis | Excitation Energies (eV), Absorption Wavelengths (λmax, nm), Oscillator Strengths (f) |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rjsocmed.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. ripublication.com For this compound, docking studies could be used to explore its potential as an inhibitor for various biological targets, such as bacterial enzymes or protein kinases. nih.govnih.gov

The primary output of a molecular docking simulation is the binding affinity, often expressed as a docking score or binding energy (typically in kcal/mol). rjsocmed.com This value estimates the strength of the interaction between the ligand and the receptor. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.gov The simulation also reveals the specific binding pose and key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the receptor's active site. jomardpublishing.com Such studies on related thiazole compounds have shown promising binding affinities against various cancer and bacterial targets. nih.govnih.gov

Table 4: Illustrative Molecular Docking Results for a Thiazole Derivative This table shows example data for a related compound to illustrate typical docking results.

| Protein Target (PDB ID) | Ligand | Binding Affinity (kcal/mol) |

|---|---|---|

| DNA Gyrase B | Thiazole-coumarin hybrid (6b) | -7.9 |

| Pim-1 Kinase | Bis-thiazole derivative (5a) | -8.2 |

| Pim-1 Kinase | Bis-thiazole derivative (5b) | -8.5 |

Data sourced for illustrative purposes from studies on related thiazole-containing compounds. nih.govnih.gov

Elucidation of Molecular Interactions at Active Sites

Theoretical studies, particularly molecular docking simulations, have been instrumental in elucidating the potential molecular interactions of this compound derivatives at the active sites of various biological targets. These computational methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions that stabilize the complex.

Research on heterocyclic azo dyes derived from 2-amino-5-nitrothiazole (B118965) has utilized in silico molecular docking to explore their binding modes. researchgate.net For instance, one study investigated the interaction of such compounds with cyclin-dependent kinase (CDK), a key enzyme in cell cycle regulation. Among the studied compounds, a derivative designated as F2, featuring a coumarin (B35378) moiety, demonstrated the highest binding energy (ΔG b = -9.8 kcal/mol), suggesting a strong affinity for the enzyme's active site. researchgate.net Similarly, molecular docking studies on thiazolylhydrazone derivatives have been performed to understand their interactions with the active site of neuraminidase, an enzyme targeted for influenza therapy. rsc.org

The types of interactions observed in these docking studies typically include hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking. For example, docking studies of indanedione-based azo dyes with the HIF-1 receptor showed that the most potent compound formed two hydrogen bonds, contributing to a high binding affinity of -8.9 kcal/mol. researchgate.net These computational analyses help to rationalize the structure-activity relationships (SAR) observed in experimental assays and guide the design of new derivatives with improved potency and selectivity. rsc.org Molecular docking has also been employed to predict the binding affinity of related azo-metal complexes with receptors from E. coli and human peroxiredoxin, further highlighting the broad applicability of this technique. acs.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of molecules over time, providing a level of detail that is often inaccessible through experimental methods alone. mdpi.com For compounds like this compound and its derivatives, MD simulations are particularly valuable for assessing the stability of ligand-receptor complexes predicted by molecular docking. nih.gov

While docking provides a static snapshot of the binding pose, MD simulations can confirm whether this pose is stable over a period of nanoseconds or longer. mdpi.com Studies on other complex heterocyclic molecules, such as 1,3,4-thiadiazole (B1197879) derivatives, have used MD simulations to confirm the stability of the compound within the active site of enzymes like acetylcholinesterase. nih.gov These simulations track the movements of the ligand and the protein, ensuring that key interactions, such as hydrogen bonds identified in docking, are maintained over time. mdpi.comnih.gov

Furthermore, MD simulations can reveal the flexibility of both the ligand and the protein's active site, identifying conformational changes that may occur upon binding. mdpi.com For example, simulations have been used to explore how the C-terminal region of the SIRT2 enzyme can partially block the binding pocket or stabilize a co-factor in a non-productive state, acting as an autoinhibitory mechanism. mdpi.com Such computational studies, often performed using force fields like AMBER or GROMOS, provide crucial information on the dynamic nature of the molecular interactions that govern a compound's biological activity. mdpi.com

Calculation of Linear and Nonlinear Optical Properties (Polarizability, Hyperpolarizability)

The linear and nonlinear optical (NLO) properties of organic molecules, including azo dyes like this compound, are of significant interest for applications in photonics and optoelectronics. uobasrah.edu.iqdergipark.org.tr Computational chemistry provides essential tools for calculating these properties, primarily through methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory. dergipark.org.trkaratekin.edu.tr

The key NLO properties are the molecular polarizability (α), which relates to the linear optical response, and the first hyperpolarizability (β), which governs second-order NLO effects. dergipark.org.trmdpi.com Organic molecules featuring electron donor and acceptor groups connected by a π-conjugated system, a common motif in azo dyes, often exhibit large hyperpolarizability values. dergipark.org.tr The nitro group in this compound acts as a strong electron acceptor, suggesting that this compound may possess significant NLO properties.

Theoretical calculations are performed to predict these values. For example, DFT calculations using the B3LYP functional with various basis sets (e.g., 6-31G, 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and compute the polarizability and hyperpolarizability tensors. karatekin.edu.trmdpi.comresearchgate.net Studies on related azo dyes and other NLO chromophores demonstrate that theoretical predictions can correlate well with experimental results obtained from techniques like Z-scan. uobasrah.edu.iqresearchgate.net The calculated first-order hyperpolarizability (β) for some NLO-active compounds can be many times greater than that of standard reference materials like urea. researchgate.net

The following table presents representative calculated optical properties for related NLO compounds, illustrating the typical data generated in such theoretical investigations.

| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) | Reference |

| 5-bromo-3-nitropyridine-2-carbonitrile | DFT/B3LYP/6-311++G(d,p) | 2.5550 | 5.3795 x 10⁻²³ | 4.5553 x 10⁻³⁰ | researchgate.net |

| 4-phenylpyridine | B3LYP/6-31++G(d,p) | 2.58 | ~5.70 x 10⁻²⁴ (136 a.u.) | - | karatekin.edu.tr |

| Sudan Red G | B3LYP/6-31G | 1.63 | - | 2.76 x 10⁻³⁰ | dergipark.org.tr |

Note: Values are converted and/or approximated from source data for comparison.

These computational investigations are crucial for screening candidate molecules and understanding the structure-property relationships that govern NLO activity, guiding the synthesis of new materials for advanced optical applications. rsc.org

Chemical Reactivity and Mechanistic Insights

Reaction Mechanisms of Azo Bond Formation and Cleavage

The formation of the characteristic azo bond (–N=N–) in derivatives of 2-diazenyl-5-nitrothiazole is a well-established synthetic process, while its cleavage is a key reaction in its degradation.

Azo Bond Formation The synthesis is typically achieved through a two-step diazo-coupling reaction. rsc.org

Diazotization: The process begins with the diazotization of the precursor, 2-amino-5-nitrothiazole (B118965). This involves treating the amine with a source of nitrous acid (HNO₂), commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric or hydrochloric acid. rsc.orgnih.gov The reaction is performed at low temperatures (0–5 °C) to prevent the decomposition of the highly reactive diazonium salt intermediate. nih.govsavemyexams.com The strong acid protonates nitrous acid, which then reacts with the primary amino group of 2-amino-5-nitrothiazole to form a diazonium salt (Ar-N₂⁺). wikipedia.org

Azo Coupling: The resulting diazonium salt is a potent electrophile. It is then reacted with a nucleophilic coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. wikipedia.orgimrpress.com The diazonium ion attacks the electron-rich ring of the coupling partner in an electrophilic aromatic substitution reaction to form the stable azo compound. wikipedia.org

Interactive Table: Azo Bond Formation Mechanism

| Step | Reactants | Key Conditions | Product | Mechanism |

|---|---|---|---|---|

| 1. Diazotization | 2-Amino-5-nitrothiazole, Sodium Nitrite (NaNO₂), Mineral Acid (e.g., H₂SO₄) | Low temperature (0–5 °C) | 5-Nitrothiazole-2-diazonium salt | The primary amine reacts with in situ generated nitrous acid to form a diazonium ion. |

| 2. Azo Coupling | 5-Nitrothiazole-2-diazonium salt, Electron-rich coupling component (e.g., N,N-dimethylaniline, phenols) | Typically alkaline or mildly acidic conditions | 2-(Aryl-diazenyl)-5-nitrothiazole derivative | The electrophilic diazonium salt undergoes electrophilic aromatic substitution with the coupling component. |

Azo Bond Cleavage The cleavage of the azo bond is most commonly achieved through reduction. This process is a critical aspect of the degradation of azo dyes and can lead to the formation of the original amine precursors or their derivatives. imrpress.com Reductive cleavage breaks the –N=N– bond to form two separate amino compounds. For a dye derived from 2-amino-5-nitrothiazole, this cleavage would yield 2-amino-5-nitrothiazole and the corresponding amine of the coupling component used in its synthesis. imrpress.com This reaction is a significant degradation pathway. uobaghdad.edu.iq

Tautomerism Studies: Azo-Hydrazone Equilibrium

Azo dyes that have a hydroxyl or amino group positioned ortho or para to the azo linkage can exhibit tautomerism, existing in a dynamic equilibrium between the azo form and the hydrazone form. nitrkl.ac.in This phenomenon is significant as the two tautomers possess different colors, stabilities, and chemical properties. unifr.ch

Derivatives of this compound coupled with hydroxy- or amino-aromatics are known to exhibit this azo-hydrazone tautomerism. researchgate.net The equilibrium position is influenced by several factors, including the structure of the molecule, solvent polarity, and pH. arkat-usa.org

Azo Form: Characterized by the –N=N– double bond linked to an aromatic ring bearing a hydroxyl (–OH) or amino (–NH₂) group.

Hydrazone Form: Formed by a proton transfer from the hydroxyl or amino group to one of the azo nitrogen atoms, resulting in a ketone-like structure (C=O) and a C=N–NH– linkage. nitrkl.ac.in

Studies on related hetarylazo dyes, including those derived from 2-amino-5-nitrothiazole, have shown that the equilibrium can favor one form over the other. For instance, in some cases, the hydrazone tautomer has been found to be more stable based on computational energy calculations. researchgate.netresearchgate.net Conversely, experimental results for a dye made from 2-amino-5-nitrothiazole and 6-aminouracil (B15529) indicated that it exists in the azo form in both the solid state and in a polar solvent like DMSO. arkat-usa.org The presence of strong intramolecular hydrogen bonds can also stabilize a particular tautomeric form. nitrkl.ac.in

Interactive Table: Comparison of Azo and Hydrazone Tautomers

| Feature | Azo Tautomer | Hydrazone Tautomer |

|---|---|---|

| Key Functional Group | Ar-OH/NH₂ + -N=N- | Ar=O/NH + -NH-N= |

| Proton Location | On the hydroxyl or amino group | On a nitrogen atom of the former azo bridge |

| Bonding | Aromatic character is fully retained in the coupling ring | Quinoidal structure in the coupling ring |

| Stability Factors | Aromaticity | Stronger C=O bond, intramolecular hydrogen bonding |

Reactivity of the Thiazole (B1198619) Ring and Nitro Group

The thiazole ring and the nitro group in this compound are the primary sites of chemical reactivity, aside from the azo linkage itself.

Nitro Group Reactivity The nitro group (–NO₂) is a versatile functional group whose primary reactivity involves reduction. It can be reduced to various other nitrogen-containing functional groups, most commonly the amino group (–NH₂). The ease of reduction allows for the chemical modification of this compound, potentially altering its color and properties. This reduction is a standard transformation in aromatic chemistry. imrpress.com

Interactive Table: Reactivity of Key Functional Groups

| Functional Group | Type of Reaction | Description | Example Product |

|---|---|---|---|

| Thiazole Ring (at C5) | Electrophilic Aromatic Substitution | The 5-position is activated for nitration in the 2-aminothiazole (B372263) precursor. acs.org | 2-Amino-5-nitrothiazole |

| Nitro Group (-NO₂) | Reduction | The nitro group can be reduced to an amino group using various reducing agents. | 2-Diazenyl-5-aminothiazole derivative |

Investigation of Degradation Pathways

The degradation of this compound is of environmental and toxicological interest, as some azo dye degradation products can be hazardous. uobaghdad.edu.iq The primary pathway for degradation is the chemical breakdown of the chromophore.

The most significant degradation pathway is the reductive cleavage of the azo bond. imrpress.com This process, as mentioned earlier, breaks the molecule into two smaller amine compounds. For a dye based on 2-amino-5-nitrothiazole, this cleavage would regenerate 2-amino-5-nitrothiazole and the amine corresponding to the other part of the molecule. The study of tautomerism is also crucial for understanding and designing efficient degradation processes, as the different tautomers may have different susceptibilities to chemical or biological attack. researchgate.net While the molecule is generally stable under normal conditions, its breakdown under specific environmental (e.g., anaerobic) or metabolic conditions is a key consideration. industrialchemicals.gov.au

Interactive Table: Degradation of this compound Derivatives

| Pathway | Mechanism | Primary Degradation Products | Significance |

|---|---|---|---|

| Reductive Cleavage | Reduction of the -N=N- bond | 1. 2-Amino-5-nitrothiazole 2. Aromatic amine from the original coupling component | Major pathway for decolorization and breakdown; can produce potentially harmful aromatic amines. uobaghdad.edu.iq |

Derivative Synthesis and Metal Complexation

Design and Synthesis of Novel Ligands Incorporating 2-Diazenyl-5-nitrothiazole

The core of designing novel ligands based on the this compound scaffold involves the diazotization of 2-amino-5-nitrothiazole (B118965), followed by a coupling reaction with a suitable aromatic or heterocyclic compound. This versatile approach allows for the introduction of a wide array of functional groups and structural motifs, leading to a diverse library of ligands with tailored electronic and steric properties.

A common synthetic route begins with the diazotization of 2-amino-5-nitrothiazole using sodium nitrite (B80452) in an acidic medium, such as a mixture of sulfuric or hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. This reactive intermediate is then immediately coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, in an alkaline solution to yield the final azo dye ligand. For instance, the reaction with 3-methyl-4-nitrophenol (B363926) results in the formation of 2-[2'-(5-nitrothiazolyl)azo]-4-methyl-5-nitrophenol (5-NTAMNP) ekb.egescholarship.org. Similarly, coupling with 2,4-dibromophenol (B41371) yields 2-[2′-(5-nitro thiazolyl) azo]-4,6-dibromo phenol (NTADBrP) uobaghdad.edu.iq.

Strategies for Ligand Functionalization and Scaffold Diversification

The functionalization and diversification of the this compound scaffold are primarily achieved through the judicious selection of the coupling component. This strategy allows for the introduction of various substituents that can influence the ligand's coordination behavior, solubility, and the spectroscopic properties of its metal complexes.

Key strategies for diversification include:

Varying the Coupling Component: Utilizing a range of phenols, naphthols, and other aromatic compounds with different substituents (e.g., alkyl, halo, nitro groups) allows for the systematic tuning of the ligand's electronic properties. For example, the use of 3-methyl-4-nitrophenol introduces additional nitro and methyl groups onto the phenyl ring of the ligand ekb.egescholarship.org.

Incorporation of Additional Donor Atoms: The choice of a coupling agent containing other potential coordinating atoms, such as nitrogen in a benzimidazole (B57391) ring, can increase the denticity of the ligand. This can lead to the formation of more stable and structurally diverse metal complexes.

Modifying Steric Hindrance: Introducing bulky groups near the coordination sites can influence the geometry of the resulting metal complexes and their stability.

These strategies enable the synthesis of a broad spectrum of ligands with varying coordination pockets, making them suitable for complexing with a wide range of metal ions.

Coordination Chemistry with Transition Metal Ions

Ligands derived from this compound have demonstrated a strong affinity for a variety of transition metal ions, forming stable and often intensely colored complexes. The presence of multiple nitrogen and, in many cases, oxygen donor atoms allows these ligands to act as multidentate chelating agents.

Synthesis of Metal Complexes (e.g., Co(III), Ni(II), Cu(II), Mn(II), Fe(III), Cr(III), Zn(II), Pb(II))

The synthesis of metal complexes with these ligands is typically achieved by reacting the ligand with a corresponding metal salt (e.g., chloride, nitrate (B79036), or acetate) in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. The reaction is frequently carried out under reflux to ensure completion. The resulting metal complexes often precipitate from the solution upon cooling and can be isolated by filtration.

For example, a series of complexes with Cu(II), Fe(III), Pb(II), and Mn(II) have been synthesized using the ligand 2-[2'-(5-nitrothiazolyl)azo]-4-methyl-5-nitrophenol (5-NTAMNP) ekb.egescholarship.org. Similarly, Fe(III) and Ni(II) complexes of 2-[2′-(5-nitro thiazolyl) azo]-4,6-dibromo phenol (NTADBrP) have been prepared and characterized uobaghdad.edu.iq. Studies on related thiazolyl azo dyes have also reported the synthesis of Co(III), Ni(II), and Cu(II) nanocomplexes, as well as Zn(II) complexes uobaghdad.edu.iqnih.gov. While direct synthesis with Cr(III) and this compound ligands is not extensively detailed in the immediate literature, the known coordination chemistry of chromium(III) with other nitrogen and oxygen donor ligands suggests its potential to form stable complexes with this scaffold.

The stoichiometry of the resulting complexes is often found to be in a 1:2 metal-to-ligand ratio, particularly for divalent metal ions, suggesting the coordination of two ligand molecules to one metal center uobaghdad.edu.iq.

Characterization of Metal-Ligand Coordination Modes

The coordination modes of these ligands are typically elucidated through a combination of spectroscopic techniques, primarily FT-IR and UV-Vis spectroscopy, as well as elemental analysis. These analyses help to identify the donor atoms involved in bonding with the metal ion.

For many of these complexes, the ligand acts as a tridentate chelating agent, coordinating to the metal ion through:

The nitrogen atom of the thiazole (B1198619) ring.

One of the nitrogen atoms of the azo group.

The oxygen atom of a deprotonated hydroxyl group on the coupled aromatic ring ekb.egescholarship.orguobaghdad.edu.iq.

This tridentate [N,N,O] coordination leads to the formation of stable five- or six-membered chelate rings around the metal center. In a 1:2 metal-to-ligand complex, the coordination of two such tridentate ligands results in an octahedral geometry around the metal ion ekb.egescholarship.org. In some cases, coordinated water molecules may also be present in the coordination sphere uobaghdad.edu.iq.

Spectroscopic Analysis of Metal Complexes (UV-Vis, FT-IR, Magnetic Properties)

Spectroscopic analysis is crucial for confirming the formation of the metal complexes and for providing insights into their structure and bonding.

UV-Visible Spectroscopy: The electronic spectra of the free ligands typically show absorption bands in the UV and visible regions corresponding to π-π* and n-π* transitions within the aromatic and azo chromophores. Upon complexation with a metal ion, these bands often exhibit a bathochromic (red) or hypsochromic (blue) shift, which is indicative of the ligand-to-metal charge transfer (LMCT) and d-d transitions in the case of transition metals with unpaired d-electrons. For instance, the ligand NTADBrP has a maximum absorption at 535 nm, which shifts to 615 nm for its Fe(III) complex and 642 nm for its Ni(II) complex uobaghdad.edu.iq.

FT-IR Spectroscopy: Infrared spectroscopy provides valuable information about the coordination of the ligand to the metal ion. Key vibrational bands that are monitored include:

The ν(O-H) stretching frequency of a phenolic group, which typically disappears or broadens upon deprotonation and coordination to the metal ion.

The ν(N=N) stretching frequency of the azo group, which often shifts to a lower wavenumber upon coordination, indicating a weakening of the N=N bond due to electron donation to the metal.

The ν(C=N) stretching frequency of the thiazole ring, which may also shift upon coordination of the thiazole nitrogen.

The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of M-N and M-O bonds.

For the ligand NTADBrP, the O-H stretching band is observed around 3348 cm⁻¹, and the N=N stretching is at 1458 cm⁻¹. Shifts in these bands upon complexation with Fe(III) and Ni(II) confirm the involvement of these groups in coordination uobaghdad.edu.iq.

Magnetic Properties: Magnetic susceptibility measurements provide information about the number of unpaired electrons in the metal center of the complex, which helps in determining its geometry and the spin state (high-spin or low-spin). For example, many Mn(II) complexes with related azo ligands exhibit magnetic moments corresponding to five unpaired electrons, indicative of a high-spin octahedral environment. Similarly, Cu(II) complexes often show magnetic moments consistent with one unpaired electron in an octahedral or distorted octahedral geometry. Zn(II) complexes are expected to be diamagnetic due to the d¹⁰ electronic configuration of the Zn(II) ion.

Interactive Data Table: Spectroscopic Data for Selected this compound Metal Complexes

Computational Studies on Metal Complex Stability and Electronic Structure

While extensive computational studies specifically targeting this compound metal complexes are not widely reported in the literature, Density Functional Theory (DFT) is a powerful tool for investigating the stability and electronic structure of similar coordination compounds. DFT calculations can be employed to:

Optimize the Geometry: Determine the most stable three-dimensional structure of the metal complexes, including bond lengths and angles.

Calculate Stability: Predict the stability constants of the complexes and the binding energies between the metal and the ligand.

Analyze Electronic Structure: Investigate the nature of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions observed in the UV-Vis spectra and to assess the reactivity of the complexes.

Simulate Spectroscopic Data: Calculate theoretical vibrational frequencies and electronic absorption spectra that can be compared with experimental data to validate the proposed structures.

For related azo dye metal complexes, DFT studies have been used to confirm the coordination modes and to rationalize the observed spectroscopic properties. Such studies on this compound complexes would provide deeper insights into their chemical behavior and potential applications.

Biological Activity Studies: Mechanistic and Structure Activity Perspectives

Antimicrobial Activity Research

Research into the antimicrobial capabilities of 2-diazenyl-5-nitrothiazole derivatives has revealed a broad spectrum of activity against various microbial pathogens. These investigations are crucial for the development of new therapeutic agents, especially in an era of increasing antimicrobial resistance.

Investigation of Specific Bacterial and Fungal Pathogens

Derivatives of this compound have demonstrated notable in vitro activity against a range of bacteria and fungi. For instance, certain 2-[(dialkylaminothiocarbonylthio)acetamido]-5-nitrothiazole derivatives have shown appreciable antibacterial and antifungal effects. actapharmsci.com Their activity has been tested against standard bacterial strains such as Escherichia coli, Proteus vulgaris, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as the fungal pathogen Candida albicans. actapharmsci.com In these studies, the antifungal activity of these compounds was found to be more significant than their antibacterial effects. actapharmsci.com

Furthermore, other related structures, such as 2-thiazolylimino-5-arylidene-4-thiazolidinones, have exhibited potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.03 to 6 µg/mL in many cases. nih.gov They were also effective against the Gram-negative bacterium Haemophilus influenzae (MIC 0.15-1.5 µg/mL). nih.gov However, they showed no significant activity against Escherichia coli and various fungi at concentrations up to 100 µg/mL. nih.gov The data underscores the selective nature of these compounds and the importance of specific structural features in determining their antimicrobial spectrum.

| Compound Class | Pathogen | Activity Level | Reference |

|---|---|---|---|

| 2-[(dialkylaminothiocarbonylthio)acetamido]-5-nitrothiazole derivatives | Escherichia coli | Appreciable antibacterial activity | actapharmsci.com |

| Proteus vulgaris | Appreciable antibacterial activity | actapharmsci.com | |

| Pseudomonas aeruginosa | Appreciable antibacterial activity | actapharmsci.com | |

| Staphylococcus aureus | Appreciable antibacterial activity | actapharmsci.com | |

| Candida albicans | More appreciable antifungal activity compared to antibacterial | actapharmsci.com | |

| 2-Thiazolylimino-5-arylidene-4-thiazolidinones | Gram-positive bacteria | Potent (MIC 0.03-6 µg/mL) | nih.gov |

| Haemophilus influenzae | Potent (MIC 0.15-1.5 µg/mL) | nih.gov | |

| Escherichia coli and fungi | Not effective (up to 100 µg/mL) | nih.gov |

Elucidation of Molecular Mechanisms (e.g., Pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) inhibition)

A key aspect of understanding the efficacy of this compound derivatives is elucidating their mechanism of action at the molecular level. A significant target for these compounds, particularly in anaerobic organisms, is the enzyme pyruvate:ferredoxin oxidoreductase (PFOR). patsnap.com PFOR is a crucial enzyme in the energy metabolism of many anaerobic bacteria and parasites, catalyzing the conversion of pyruvate to acetyl-CoA. patsnap.com

Inhibition of PFOR disrupts the organism's ability to produce energy, leading to cell death. patsnap.com The well-known antiparasitic drug Nitazoxanide (B1678950), which contains a 5-nitrothiazole (B1205993) ring, is known to inhibit PFOR. nih.gov The mechanism involves the anion of Nitazoxanide abstracting a proton from the thiamine (B1217682) pyrophosphate cofactor of the enzyme, thereby blocking its activity. nih.gov This mode of action is distinct from many other nitro-containing drugs, as it does not rely on the metabolic reduction of the nitro group. nih.gov

PFOR is an attractive drug target due to its presence in anaerobic pathogens but not in their mammalian hosts, which utilize a different enzyme system for pyruvate metabolism. patsnap.com This selectivity offers the potential for targeted therapies with a reduced risk of host toxicity. patsnap.com

Structure-Activity Relationship (SAR) Studies for Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic properties of this compound derivatives. These studies systematically modify the chemical structure of a lead compound to identify which parts of the molecule are essential for its biological activity and to enhance its potency and selectivity.

For derivatives of 2-amino-5-nitrothiazole (B118965), it has been shown that modifications to both the "head group" (the thiazole (B1198619) ring) and the "tail region" can significantly impact antibacterial properties. nih.gov While the 2-amino-5-nitrothiazole ring itself is considered important for activity, some studies have successfully identified surrogate head groups that maintain or even improve activity. nih.gov For example, a study on Nitazoxanide analogues found that certain head group modifications led to compounds with equipotent or greater activity against PFOR-utilizing microorganisms. nih.gov

Similarly, in a series of 5-(nitroaryl)-1,3,4-thiadiazoles, the nature of the nitroaryl group and the substituent at the 2-position of the thiadiazole ring were found to dramatically influence their anti-Helicobacter pylori activity. researchgate.net These findings highlight that both the core scaffold and its peripheral substituents are critical determinants of the antibacterial efficacy and spectrum of these compounds. researchgate.netbrieflands.com

Activity against Drug-Resistant Microorganisms

The emergence of multidrug-resistant (MDR) bacteria is a major global health crisis, necessitating the development of novel antibiotics. fapesp.brlabmanager.com Compounds derived from this compound are being investigated for their potential to combat these challenging pathogens.

The unique mechanism of action of some of these compounds, such as the inhibition of PFOR, makes them promising candidates against resistant strains. patsnap.com Resistance to Nitazoxanide, a related 5-nitrothiazole, has not been observed clinically or generated in vitro, which supports its distinct mechanism of action compared to other nitro-containing drugs. nih.gov

Furthermore, studies on related thiazole derivatives have shown remarkable efficacy against resistant bacteria. For example, certain 2-thiazolylimino-5-arylidene-4-thiazolidinones have demonstrated significant inhibition of penicillin-resistant staphylococci, suggesting their potential for treating infections caused by microorganisms resistant to current drugs. nih.gov

Antiparasitic Activity Research

In addition to their antibacterial and antifungal properties, this compound and its analogues have shown significant promise as antiparasitic agents.

Evaluation against Protozoan Parasites (e.g., Giardia lamblia, Trypanosoma brucei)

The 5-nitrothiazole scaffold is a core component of Nitazoxanide, a broad-spectrum antiparasitic drug approved for the treatment of infections caused by the protozoan parasites Giardia lamblia and Cryptosporidium parvum. nih.gov The activity of Nitazoxanide and its analogues against Giardia lamblia is well-documented. mdpi.com The mechanism is believed to involve the disruption of energy metabolism, in part through the inhibition of PFOR. nih.gov

The 5-nitrothiazole class of compounds has also been evaluated for its activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness). nih.gov Studies have shown that certain 2-amide 5-nitrothiazole derivatives exhibit potent growth-inhibitory effects against bloodstream forms of T. brucei. nih.gov This antiparasitic activity is dependent on the expression of a type I nitroreductase by the trypanosome, which activates the prodrug. nih.gov This mechanism highlights the potential for developing selective therapies that exploit the unique biochemistry of the parasite.

| Compound Class | Parasite | Key Findings | Reference |

|---|---|---|---|

| Nitazoxanide (a 5-nitrothiazole) | Giardia lamblia | Approved for treatment; inhibits PFOR. | nih.gov |

| Nitazoxanide analogues | Giardia lamblia | Show giardicidal activity. | mdpi.com |

| 2-Amide 5-nitrothiazole derivatives | Trypanosoma brucei | Potent growth-inhibitory activity. | nih.gov |

| Activity is dependent on parasitic type I nitroreductase. | nih.gov |

Mechanisms of Antiparasitic Action (e.g., Nitroreductase Dependence)

The antiparasitic action of many nitroaromatic compounds, including those in the nitrothiazole class, is predominantly reliant on their status as prodrugs. mdpi.com These compounds are typically inactive in their administered form and require bioactivation within the parasite to exert their cytotoxic effects. This activation is mediated by parasitic enzymes known as nitroreductases (NTRs). mdpi.comnih.gov

Specifically, type I nitroreductases, which are found in various protozoan parasites like Trypanosoma and Leishmania but are absent in their mammalian hosts, are crucial for this process. nih.gov These enzymes catalyze the reduction of the nitro group on the compound. This reduction, occurring via a series of two-electron transfers, produces highly reactive metabolites, such as nitroso and hydroxylamine (B1172632) derivatives, and ultimately generates cytotoxic radicals. nih.govnih.gov These reactive species can induce significant cellular damage, leading to the parasite's death.

The critical role of these enzymes is underscored by observations that parasites with reduced levels of type I NTR exhibit increased resistance to these nitroaromatic agents. mdpi.com Conversely, overexpression of NTR in parasites can heighten their sensitivity to these drugs. upm.edu.my While type I NTR is a primary activator, other enzymes like NTR2 have also been implicated in the activation of certain nitroaromatic compounds in parasites. upm.edu.my This enzyme-dependent activation mechanism provides a degree of selectivity, as the necessary activating enzymes are present in the parasite but not the host, which is a key strategy in the development of antiparasitic agents. nih.gov

SAR for Antiprotozoal Efficacy

The structure-activity relationship (SAR) for antiprotozoal efficacy of nitrothiazole-based compounds hinges on the interplay between the core heterocyclic structure and its various substituents. wikipedia.org The analysis of these relationships helps in modifying chemical structures to enhance potency and selectivity. wikipedia.orgcollaborativedrug.com

For nitro-containing heterocyclic compounds, the following SAR principles have been observed in related series:

The Nitrothiazole Moiety: The 5-nitro group on the thiazole ring is often considered critical for activity. Studies on related nitro-containing compounds have shown that the nitroaryl unit is a key determinant of antiprotozoal potency. wikipedia.orgnih.gov This group is essential for the nitroreductase-mediated activation that leads to parasitic cell death.

Substituents on the Heterocyclic Core: Modifications to the thiazole ring or adjacent structures significantly influence biological activity. For instance, in a series of 2-substituted-5-(5-nitro-2-thienyl)-1,3,4-thiadiazoles, the nature of the group at the 2-position of the thiadiazole ring was found to dramatically impact anti-Helicobacter pylori activity. wikipedia.org Similarly, for 2-amide 5-nitrothiazoles tested against T. brucei, the nature of the amide substituent determined the compound's potency. nih.gov

Anticancer Activity Research

Investigation of Antiproliferative Effects on Cancer Cell Lines

Derivatives based on the 2-amino-5-nitrothiazole scaffold have demonstrated notable antiproliferative effects against a variety of human cancer cell lines. cttjournal.com The cytotoxic and growth-inhibiting properties of these compounds are evaluated in vitro using assays such as the MTT assay, which measures cell viability. The potency is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells.

Studies have shown that these derivatives can be effective against leukemia, cervical, and breast cancer cell lines. For instance, a derivative, (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione, exhibited a statistically significant cytotoxic effect on the MDA-MB-231 breast cancer cell line. cttjournal.com Another study on 1,3,4-thiadiazole (B1197879) derivatives incorporating a nitrothiazole moiety found that one compound, in particular, showed selective activity against the Bcr-Abl positive K562 chronic myelogenous leukemia cell line with an IC50 of 33 µM, and was also active against the HeLa cervical cancer cell line with an IC50 of 12.4 µM. mdpi.com

The table below summarizes the antiproliferative activity of selected nitrothiazole derivatives and related compounds on various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Activity Metric (IC50) | Reference |

| N-(5-Nitrothiazol-2-yl)-2-[...]-acetamide (Compound 2) | K562 (Chronic Myelogenous Leukemia) | 33 µM | mdpi.com |

| N-(5-Nitrothiazol-2-yl)-2-[...]-acetamide (Compound 2) | HeLa (Cervical Carcinoma) | 12.4 µM | mdpi.com |

| N-(5-Nitrothiazol-2-yl)-2-[...]-acetamide (Compound 3) | HeLa (Cervical Carcinoma) | 14.1 µM | mdpi.com |

| (5E)-5-(...benzylidene)imidazolidine-2,4-dione | MDA-MB-231 (Breast Cancer) | Significant cytotoxicity at 100 µM | cttjournal.com |

| 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives | HCV29T (Bladder Cancer) | Activity reported, some higher than cisplatin | rsc.org |

| Ruthenium complex [Ru(N-P)2(NCS)2] | MCF-7 (Breast Adenocarcinoma) | 7.56 µg/ml | pensoft.net |

| Goniothalamin (GTN) | Saos-2 (Osteosarcoma) | 0.62 µg/ml (after 72h) | upm.edu.my |

Exploration of Cellular and Molecular Targets

The anticancer effect of nitrothiazole-based compounds is linked to their interaction with specific cellular and molecular targets that are crucial for cancer cell survival and proliferation. mdpi.comnih.gov Research into related compounds suggests several potential mechanisms.

One key area of investigation is the inhibition of protein kinases, which are often dysregulated in cancer. mdpi.com For example, a 1,3,4-thiadiazole derivative containing a nitrothiazole moiety was found to inhibit the Abl protein kinase, a key driver in certain types of leukemia. mdpi.comosti.gov Molecular modeling suggested that the nitrothiazole part of the molecule played an important role in binding to the kinase. mdpi.comosti.gov Another potential target is the STAT3 pathway, which is involved in cell proliferation and survival. The related compound Nitazoxanide has been identified as a moderate inhibitor of this pathway, and its derivatives have shown a correlation between STAT3 inhibition and antiproliferative activity in HeLa cells. nih.gov

Furthermore, like their antiparasitic action, the anticancer mechanism may involve the induction of apoptosis (programmed cell death). nih.gov This can be triggered by various cellular stresses, including those initiated by the compound. Some related compounds have been shown to cause cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.gov The ability of some derivatives to inhibit cancer cell migration is also a significant finding, as this process is fundamental to metastasis. cttjournal.com

SAR for Antitumor Potency

The structure-activity relationship (SAR) is a critical tool for optimizing the anticancer properties of nitrothiazole derivatives. wikipedia.orgcollaborativedrug.com The goal is to identify which parts of the molecule are responsible for its activity and to modify the structure to create more potent and selective drug candidates. researchgate.net

Key SAR findings for this class of compounds include:

Importance of the 5-Nitrothiazole Moiety: As with antiprotozoal activity, the 5-nitrothiazole group is often crucial for antitumor effects. In studies of nitazoxanide derivatives as STAT3 inhibitors, the 5-nitrothiazole-2-amine moiety was kept unchanged because the presence of a 5'-nitro group was reported to be critical for the antitumor activity. nih.gov In molecular modeling studies of a Bcr-Abl kinase inhibitor, the nitrothiazole group was identified as an anchor, facilitating important interactions with the target protein. mdpi.comosti.gov

Influence of Substituents: The type and position of substituents on the rings have a profound impact on potency. A study on 2-amino, 5-nitrothiazole derivatives revealed that the antitumor and antimigration activity was significantly affected by the substituents on the thiazole ring. cttjournal.com For instance, adding an imidazolidine-2,4-dione group via a benzylidene linker to the 2-amino position of the 5-nitrothiazole resulted in a compound with significant cytotoxic effects against the MDA-MB-231 breast cancer cell line, whereas the parent 2-amino-5-nitrothiazole did not show this effect. cttjournal.com

Role of the Linker: The linker connecting the nitrothiazole to other parts of the molecule is also a key determinant of activity. The structure, length, and flexibility of this linker can influence how the molecule binds to its biological target.

Antioxidant Properties and Oxidative Stress Modulation

The relationship between nitroaromatic compounds and oxidative stress is complex, as they can exhibit both pro-oxidant and antioxidant activities depending on the chemical environment and biological context. nih.govnih.gov

The primary mechanism of action for the antiparasitic and likely the anticancer effects of many nitrothiazoles is pro-oxidant. upm.edu.my This involves the enzymatic reduction of the nitro group within the target cell (parasite or cancer cell) to generate reactive oxygen species (ROS) and other radical species. nih.gov This surge in ROS creates a state of severe oxidative stress, overwhelming the cell's antioxidant defenses and leading to damage of critical biomolecules like DNA, proteins, and lipids, ultimately causing cell death. nih.govscielo.br

Conversely, some studies on related heterocyclic structures have reported direct antioxidant activities. For example, azo dyes derived from 2-amino-5-nitrothiazole have been synthesized, and some related compounds have shown good radical scavenging activity in chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net This antioxidant activity involves the compound's ability to donate an electron or hydrogen atom to neutralize free radicals, thereby preventing them from causing cellular damage. scielo.br